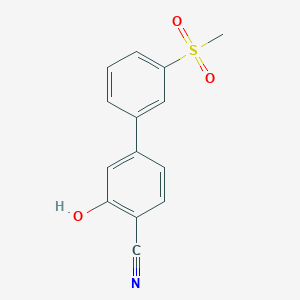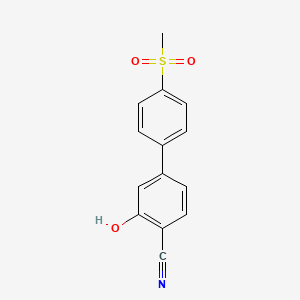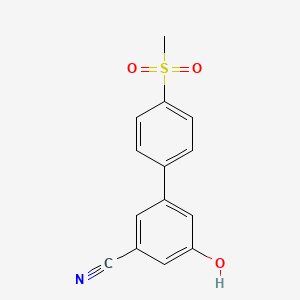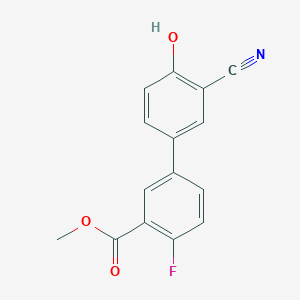
4-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% (4-CEPC) is a synthetic chemical compound that has been used in a variety of scientific research applications. It is a colorless crystalline solid that is soluble in organic solvents such as ethanol, acetone, and ethyl acetate. 4-CEPC has been studied for its potential uses in drug development, biochemistry, and physiology, among other areas. In
Applications De Recherche Scientifique
4-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% has been used in a variety of scientific research applications. It has been studied as a potential anti-cancer agent, as well as a potential inhibitor of the enzyme caspase-3. It has also been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Additionally, 4-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% has been studied as a potential inhibitor of the enzyme cyclooxygenase-2, which is involved in inflammation and pain.
Mécanisme D'action
The exact mechanism of action of 4-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in various biochemical and physiological processes. For example, it is believed to inhibit the enzyme caspase-3, which is involved in apoptosis, or programmed cell death. It is also believed to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Additionally, it is believed to inhibit the enzyme cyclooxygenase-2, which is involved in inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% are not fully understood. However, it is believed to have anti-cancer and anti-inflammatory properties. Additionally, it is believed to have the potential to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is soluble in organic solvents such as ethanol, acetone, and ethyl acetate. Additionally, it is relatively stable and has a wide range of potential applications. However, there are also some limitations to its use in laboratory experiments. It is a relatively new compound, so there is limited information available on its effects. Additionally, it is not approved for human use, so it should not be used in experiments involving humans.
Orientations Futures
There are several potential future directions for the use of 4-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95%. It could be studied further as a potential anti-cancer agent, as well as a potential inhibitor of the enzyme caspase-3. Additionally, it could be studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Additionally, it could be studied as a potential inhibitor of the enzyme cyclooxygenase-2, which is involved in inflammation and pain. Finally, it could be studied further for its potential uses in drug development.
Méthodes De Synthèse
4-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% is synthesized via a reaction between 2-chloro-4-ethoxyphenol and cyanogen bromide. The reaction is carried out in a mixture of acetic acid and acetic anhydride at a temperature of 100°C. The product is then purified by recrystallization from ethyl acetate.
Propriétés
IUPAC Name |
5-(2-chloro-4-ethoxyphenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c1-2-19-12-4-5-13(14(16)8-12)10-3-6-15(18)11(7-10)9-17/h3-8,18H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGARABLMDDNIKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684949 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol | |
CAS RN |
1261950-89-3 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














